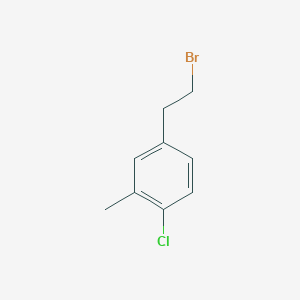
4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-chloro-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-chloro-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation Reactions: Potassium permanganate in aqueous acidic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Formation of new compounds with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of 4-(2-bromoethyl)-1-chloro-2-methylbenzoic acid.
Reduction Reactions: Formation of 4-(2-ethyl)-1-chloro-2-methylbenzene.
科学的研究の応用
Chemistry: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its versatility allows for the development of materials with unique properties.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the bromoethyl and chloro groups, which can undergo nucleophilic substitution and other transformations. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
- 4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Comparison: this compound is unique due to the presence of both bromoethyl and chloro substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, 2-(2-Bromoethyl)-1,3-dioxolane and 2-Bromomethyl-1,3-dioxolane contain a dioxolane ring, which influences their chemical behavior and applications. The presence of the benzene ring in this compound also contributes to its aromaticity and stability, making it suitable for different types of reactions and applications.
特性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChIキー |
UEZXZKXHCMZGSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
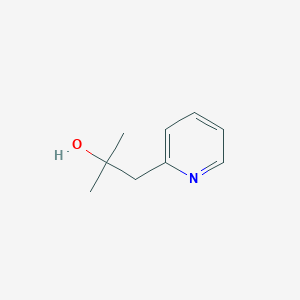
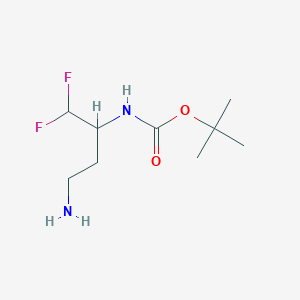

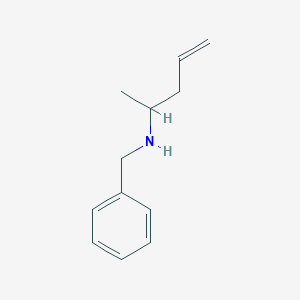
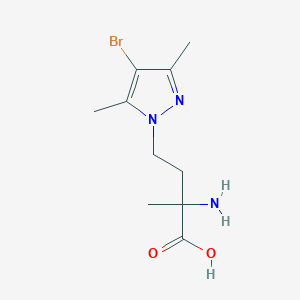
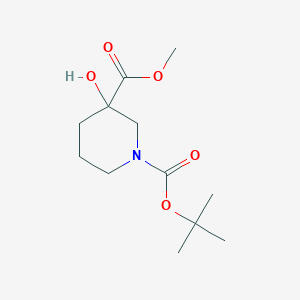


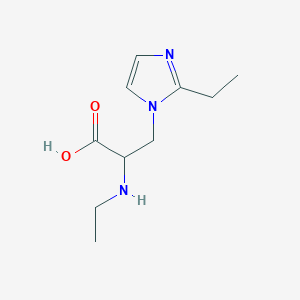
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
